molecular formula C22H15BrFNO4 B11055741 4-bromo-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide

4-bromo-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide

Cat. No.: B11055741
M. Wt: 456.3 g/mol
InChI Key: MXAORTFICMGLFJ-UHFFFAOYSA-N
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Description

4-bromo-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and a benzodioxin moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-bromo-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H15BrFNO4

Molecular Weight

456.3 g/mol

IUPAC Name

4-bromo-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C22H15BrFNO4/c23-14-7-5-13(6-8-14)22(27)25-18-12-20-19(28-9-10-29-20)11-16(18)21(26)15-3-1-2-4-17(15)24/h1-8,11-12H,9-10H2,(H,25,27)

InChI Key

MXAORTFICMGLFJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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